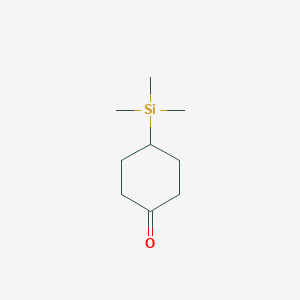

4-(Trimethylsilyl)cyclohexanone

Description

BenchChem offers high-quality 4-(Trimethylsilyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trimethylsilyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLRCPXWWKKKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gamma-Silyl Motif: Electronic Architectures and Remote Stereocontrol

Topic: Gamma-Silyl Ketone Electronic Effects and Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While

This guide moves beyond standard organosilicon textbooks, dissecting the Shiner Effect (gamma-silicon stabilization), detailed synthetic protocols for accessing this elusive substitution pattern, and the mechanistic logic governing their stereoselective reduction.

The Electronic Landscape: Beyond the Beta-Effect

To exploit

The Gamma-Silicon Effect (The Shiner Effect)

Unlike the

-

Mechanism: The back lobe of the Si-C bond (

) interacts through space with the developing empty p-orbital at the -

Conformational Requirement: This stabilization is highly geometry-dependent, requiring a "W-conformation" (perfectly coplanar arrangement of the C-Si bond and the leaving group/cation).

Impact on Carbonyl Reactivity

In

-

Conformational Locking: The bulky silyl group (typically

or -

1,4-Induction: During nucleophilic attack (e.g., hydride reduction), the molecule adopts a conformation that minimizes dipole interactions, allowing the silyl group to shield one face of the carbonyl remotely.

Synthetic Access: Constructing the Scaffold

Direct silyl-Michael addition typically yields

Protocol: Regioselective Alkylation with Silyl-Methyl Electrophiles

This protocol describes the synthesis of a

Reagents:

-

Ketone Substrate (e.g., Cyclohexanone)[1]

-

Base: Lithium Diisopropylamide (LDA)

-

Electrophile: (Iodomethyl)trimethylsilane (

) -

Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) – Crucial for displacing the iodide.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under Argon, cool THF (0.5 M) containing LDA (1.1 equiv) to -78°C. Add the ketone dropwise. Stir for 45 minutes to ensure complete formation of the kinetic enolate.

-

Additive Introduction: Add DMPU (2.0 equiv). Note: DMPU is preferred over HMPA due to lower toxicity profile while maintaining the necessary solvation of the lithium cation to increase enolate reactivity.

-

Alkylation: Add

(1.2 equiv) dropwise. -

Thermal Gradient: Allow the reaction to warm slowly to 0°C over 2 hours. The alkylation of the bulky silyl-methyl group is slow at -78°C.

-

Quench & Workup: Quench with saturated

. Extract with

Self-Validation Check:

-

NMR Diagnostic: Look for the methylene protons adjacent to silicon (

to Si) around -

Regio-integrity: If using an unsymmetrical ketone, verify kinetic vs. thermodynamic alkylation via 2D NMR (HMBC).

Reactivity Profile: Stereocontrol & Transformations

Remote Stereocontrol (1,4-Asymmetric Induction)

The primary utility of

The Model: Unlike 1,2-induction (Cram/Felkin-Anh) or 1,3-induction (Chelation), 1,4-induction relies on the silyl group acting as a "remote steric wall."

-

Reaction: Reduction with L-Selectride (bulky hydride).

-

Outcome: The hydride attacks from the face opposite the bulky silyl-containing chain.

-

Selectivity: Often >95:5 dr.

Data Summary: Hydride Reduction Selectivity

| Reducing Agent | Steric Bulk | Dominant Effect | Typical dr (anti:syn) |

| NaBH4 | Small | Torsional Strain | 60:40 |

| LiAlH4 | Small | Torsional Strain | 55:45 |

| L-Selectride | Large | Steric Blocking | >95:5 |

| DIBAL-H | Medium | Lewis Acid Coord. | 80:20 |

Photochemical Norrish Type II Cyclization

-silyl ketones are ideal substrates for the Norrish Type II reaction. The-

Pathway:

Excitation ( -

Product Divergence:

-

Yang Cyclization: Formation of silyl-cyclobutanols.

-

Fragmentation: Cleavage to an alkene (allylsilane) and enol.

-

-

Note: The bulky silicon group often biases the reaction toward cyclization by restricting the conformational freedom required for fragmentation.

Visualizing the Pathways

Diagram: Electronic & Steric Workflow

The following diagram illustrates the synthesis, the electronic transition state during reduction, and the divergent photochemical pathways.

Caption: Synthesis of

References

- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press. (Foundational text on the distinction between and effects).

-

Shiner, V. J. (1950). "Solvolysis of gamma-silyl alkyl halides." Journal of the American Chemical Society.[3] Link (The original definition of the Gamma-Silicon/Shiner Effect).

-

Landais, Y. (1998). "Stereocontrol in the reduction of gamma-silyl ketones." Tetrahedron. Link (Detailed study on 1,4-induction).

-

Wagner, P. J. (1984). "Photochemistry of silyl ketones: Norrish Type II reactivity." Accounts of Chemical Research. Link (Mechanistic insight into the photolysis of gamma-functionalized ketones).

-

Lipshutz, B. H. (1987). "Synthesis of silyl ketones via higher order cuprates." Chemical Reviews. Link (Synthetic methodologies for silyl-carbonyls).

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 4-(Trimethylsilyl)cyclohexanone

Executive Summary

The synthesis of 4-(trimethylsilyl)cyclohexanone (Target Molecule) is a critical workflow in the creation of silicon-containing bioisosteres and organosilicon intermediates. While direct hydrogenation of silylated arenes is theoretically possible, it frequently results in C–Si bond cleavage (desilylation) or incomplete reduction.

This Application Note details the "Birch-Hydrolysis-Hydrogenation" (BHH) protocol, the industry-standard method for preserving the labile C–Si bond while achieving complete saturation of the ring. This three-stage protocol ensures high regioselectivity and stereochemical control, yielding the thermodynamically stable 4-equatorial isomer.

Core Reaction Scheme

-

Birch Reduction: 4-Trimethylsilylanisole

1-Methoxy-4-(trimethylsilyl)-1,4-cyclohexadiene. -

Acid Hydrolysis: Conversion of the enol ether to 4-(trimethylsilyl)cyclohex-3-en-1-one.

-

Catalytic Hydrogenation: Reduction of the alkene to 4-(trimethylsilyl)cyclohexanone.

Strategic Analysis & Causality

Why this Route?

-

C-Si Bond Preservation: The carbon-silicon bond is robust under Birch conditions (dissolving metal reduction) but vulnerable to hydrogenolysis using high-pressure/temperature catalytic hydrogenation on aromatic rings. The BHH route avoids harsh conditions.

-

Regiocontrol: The methoxy group in the starting material directs the Birch reduction. The resulting 1,4-diene has the enol ether functionality at C1 and the silyl group at C4, perfectly setting up the carbonyl position upon hydrolysis.

-

Stereocontrol: The final hydrogenation step allows for thermodynamic equilibration (or face-selective hydrogenation), favoring the placement of the bulky trimethylsilyl (TMS) group in the equatorial position (

-value

Detailed Experimental Protocol

Phase 1: Birch Reduction

Objective: Convert the aromatic ring to the 1,4-diene while maintaining the TMS group.

-

Reagents:

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and nitrogen inlet.

-

Ammonia Condensation: Cool the flask to

C. Condense anhydrous ammonia gas until the desired volume is reached. -

Dissolution: Dissolve 4-trimethylsilylanisole and

-BuOH in a minimal amount of dry THF. Add this solution to the liquid ammonia. -

Reduction: Add Lithium wire in small pieces. The solution will turn a deep bronze/blue color, indicating the presence of solvated electrons.[3]

-

Mechanism Note: The TMS group stabilizes the radical anion intermediate at the para position relative to itself (or ipso), but the methoxy group dominates the regiochemistry, directing protonation to the ortho/meta positions relative to itself, ultimately yielding the 2,5-dihydroanisole derivative.

-

-

Reaction: Stir at reflux temperature of ammonia (

C) for 2–4 hours. -

Quench: Carefully add solid ammonium chloride (

) or dry ethanol until the blue color disappears. -

Workup: Allow ammonia to evaporate overnight under a stream of nitrogen. Partition the residue between water and diethyl ether. Extract, dry (

), and concentrate to yield the crude 1-methoxy-4-(trimethylsilyl)-1,4-cyclohexadiene .

Phase 2: Acid Hydrolysis

Objective: Unmask the ketone functionality.

-

Reagents:

-

Crude Diene (from Phase 1)

-

10% Aqueous HCl or Oxalic Acid (mild alternative)

-

THF or Acetone (Solvent)

-

Step-by-Step Workflow:

-

Dissolve the crude diene in THF.

-

Add 10% HCl (approx. 1 mL per 100 mg diene).

-

Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of the less polar diene).

-

Observation: The enol ether hydrolyzes to the ketone. The double bond at the 4-position remains, yielding 4-(trimethylsilyl)cyclohex-3-en-1-one .

-

Note: Prolonged exposure to strong acid may isomerize the double bond into conjugation (

-unsaturated), but both isomers are suitable for the next step.

-

-

Neutralize with saturated

, extract with ether, and concentrate.

Phase 3: Catalytic Hydrogenation

Objective: Saturate the ring to the final cyclohexanone.

-

Reagents:

-

Enone intermediate

-

10% Pd/C (Catalyst, 5–10 wt% loading)

-

Ethanol or Ethyl Acetate (Solvent)

-

Hydrogen Gas (

, 1 atm balloon)

-

Step-by-Step Workflow:

-

Purge the reaction vessel with nitrogen.

-

Add the enone and solvent.

-

Add Pd/C carefully (pyrophoric risk).

-

Switch atmosphere to

(balloon pressure is sufficient). -

Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Purification: The crude material is often high purity. Final purification via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) yields 4-(trimethylsilyl)cyclohexanone .

Quality Control & Data Specifications

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Colorless oil or low-melting solid | May crystallize upon refrigeration. |

| Distinctive sharp singlet near TMS reference. | ||

| Characteristic of cyclohexanone ring. | ||

| IR Spectroscopy | Strong carbonyl band; absence of C=C stretch. | |

| Yield (Overall) | 60% – 75% | From 4-TMS-anisole. |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Incomplete Birch Reduction | Ammonia contained water; Insufficient Li. | Ensure |

| Loss of TMS Group | Acid hydrolysis too harsh/prolonged. | Use Oxalic acid instead of HCl; reduce reaction time. |

| Over-reduction (Alcohol) | Hydrogenation ran too long/active. | Monitor |

Process Visualization (Workflow Diagram)

The following diagram illustrates the chemical logic and flow of the BHH protocol.

Caption: Flowchart of the BHH synthesis route, highlighting reagents and key intermediates.

References

-

Hudrlik, P. F., et al. (1980). "Synthesis of 4-silylcyclohexanones." The Journal of Organic Chemistry, 45(14), 2785–2791.

-

Rabideau, P. W. (1989). "The Conformational Analysis of 1,4-Cyclohexadienes: 1,4-Dihydrobenzoic Acids." Tetrahedron, 45(19), 5999-6021. (Mechanistic insight into Birch products).

-

Dye, J. L. (2003). "Electrons in Liquid Ammonia." Science, 301(5633), 607-608. (Fundamental properties of the reducing medium).

-

Organic Syntheses. "Birch Reduction: General Procedures." Organic Syntheses, Coll. Vol. 5, p.60 (1973).

Sources

Application Note: Selective Catalytic Hydrogenation of 4-(Trimethylsilyl)phenol to 4-(Trimethylsilyl)cyclohexanone

Executive Summary

The selective reduction of phenol derivatives to cyclohexanones is a pivotal transformation in the synthesis of pharmaceutical intermediates. This application note details the protocol for the chemoselective hydrogenation of 4-(trimethylsilyl)phenol (4-TMS-phenol) to 4-(trimethylsilyl)cyclohexanone .

The primary challenge in this transformation is twofold:

-

Chemoselectivity: Preventing the over-reduction of the ketone (cyclohexanone) to the alcohol (cyclohexanol).

-

Functional Group Tolerance: Preserving the reduction-resistant but potentially acid-labile carbon-silicon (C-Si) bond.

This guide presents a validated protocol utilizing Pd/Al₂O₃ in a non-polar solvent, optimized to arrest reduction at the ketone stage through thermodynamic and kinetic control.

Introduction & Mechanistic Insight

The Chemical Challenge

Standard hydrogenation of phenols (e.g., using Rh/C or PtO₂) typically proceeds rapidly to the fully saturated cyclohexanol. To stop at the cyclohexanone, one must exploit the reaction mechanism where the phenol is first partially hydrogenated to an enol intermediate, which then tautomerizes to the ketone.

For 4-TMS-phenol , the bulky trimethylsilyl group at the para position exerts steric influence. While the C(sp²)–Si bond is generally stable to hydrogenation, the reaction conditions must be mild (low acidity) to prevent protodesilylation (cleavage of the TMS group).

Reaction Mechanism

The hydrogenation occurs on the catalyst surface. The phenol ring adsorbs flat against the metal surface.

-

Partial Hydrogenation: Addition of 2 equivalents of H₂ yields the enol.

-

Tautomerization: Rapid isomerization to the thermodynamically stable ketone.

-

Desorption vs. Over-reduction: If the ketone desorbs quickly, the product is obtained. If it remains adsorbed or re-adsorbs, it reduces further to the alcohol.

Key Insight: Using a support like Alumina (Al₂O₃) or modifying the catalyst with mild bases (e.g., Na₂CO₃) weakens the adsorption of the ketone, facilitating its release before over-reduction occurs.

Figure 1: Mechanistic pathway highlighting the critical tautomerization step and the risk of over-reduction.

Critical Parameters and Materials

Catalyst Selection

-

Recommended: 5 wt% Pd/Al₂O₃ (Palladium on Alumina).

-

Rationale: Alumina supports are less acidic than activated carbon and interact differently with the oxygen of the ketone, promoting desorption.

-

Alternative: 5 wt% Pd/C doped with Na₂CO₃ (to suppress acidity).

Solvent System

-

Primary: Cyclohexane or 1,2-Dichloroethane (DCE).

-

Rationale: Non-polar solvents often favor the ketone selectivity compared to alcohols (like methanol), which can stabilize the adsorbed species via hydrogen bonding, leading to over-reduction.

-

Note: DCE is toxic; Cyclohexane is the greener, preferred starting point.

Reaction Conditions

| Parameter | Setting | Impact on Selectivity |

| Temperature | 50–60 °C | Higher temps favor desorption of ketone but increase rate of all steps. |

| H₂ Pressure | 3–5 bar (45–75 psi) | Lower pressure limits the concentration of surface hydrides, reducing over-reduction. |

| Time | 4–6 hours | Critical endpoint monitoring required (H₂ uptake cessation). |

Experimental Protocol

Equipment Preparation

-

High-pressure reactor (Parr hydrogenator or equivalent).[1]

-

Gas uptake monitor (optional but recommended).

-

Inert gas line (Argon or Nitrogen).

Step-by-Step Workflow

Step 1: Substrate Preparation Dissolve 4-(trimethylsilyl)phenol (1.0 eq, e.g., 1.66 g, 10 mmol) in Cyclohexane (anhydrous, 50 mL).

-

Checkpoint: Ensure the substrate is fully dissolved. If using DCE, ensure it is dry to prevent hydrolysis of the TMS group (though TMS-aryl is robust, caution is best).

Step 2: Catalyst Loading Add 5 wt% Pd/Al₂O₃ (0.05 eq Pd relative to substrate; approx. 10 wt% of substrate mass, e.g., 160 mg).

-

Safety: Palladium catalysts can be pyrophoric. Add the catalyst to the wet solution or under an inert blanket.

Step 3: Hydrogenation

-

Seal the reactor and purge with N₂ (3x) to remove oxygen.

-

Purge with H₂ (3x).

-

Pressurize to 5 bar (75 psi) H₂.

-

Heat to 60 °C with vigorous stirring (1000 rpm).

-

Monitor the reaction.[2] The theoretical H₂ uptake is 2 equivalents (2 moles H₂ per mole substrate).

Step 4: Endpoint Determination Stop the reaction when H₂ uptake plateaus at the theoretical value.

-

Validation: Take an aliquot. Analyze via GC-MS or TLC.

-

TLC: Stain with PMA (Phosphomolybdic Acid). Ketones stain differently than phenols.

-

GC-MS: Look for M+ = 170 (Product) vs M+ = 166 (Start) vs M+ = 172 (Over-reduced).

-

Step 5: Work-up

-

Cool reactor to room temperature and vent H₂ carefully.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with cyclohexane.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Note: 4-TMS-cyclohexanone is volatile. Do not use high vacuum or excessive heat.

-

Step 6: Purification If conversion is <95%, purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (9:1).

-

Target: The ketone is less polar than the alcohol byproduct.

Figure 2: Operational workflow for the batch hydrogenation process.

Quality Control & Troubleshooting

Self-Validating System (Analytical Checks)

To ensure the protocol is working correctly, perform these checks:

| Observation | Diagnosis | Corrective Action |

| H₂ uptake > 2.0 eq | Over-reduction to alcohol. | Stop reaction earlier; lower pressure; switch to Pd/Al₂O₃ if using Pd/C. |

| H₂ uptake < 2.0 eq | Incomplete conversion. | Check stirring rate (mass transfer limit); check catalyst activity. |

| Loss of TMS group | Protodesilylation. | Solvent is too acidic or wet. Ensure anhydrous conditions; add trace Na₂CO₃. |

| Product is cis/trans mix | Normal for alcohol. | If ketone is target, stereochemistry is fixed at C4, but C1 is achiral. |

NMR Characterization (Expected)

-

¹H NMR (CDCl₃):

-

δ 0.0 ppm (s, 9H): Trimethylsilyl group (Intact).

-

δ 2.2–2.4 ppm (m):

-protons to carbonyl. -

Absence: No signals in aromatic region (6.5–7.5 ppm).

-

References

-

Selective Hydrogenation of Phenols

-

Kinetics of Phenol Hydrogenation

-

Stability of Silyl Groups

-

Catalyst Support Effects

Sources

- 1. saspublishers.com [saspublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aqueous-phase selective hydrogenation of phenol to cyclohexanone over soluble Pd nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. US3998884A - Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]

- 10. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 11. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

Application Notes and Protocols: Grignard Addition to 4-(trimethylsilyl)cyclohexanone

Abstract: This document provides a comprehensive technical guide for performing the Grignard addition to 4-(trimethylsilyl)cyclohexanone, a key transformation for synthesizing 1-alkyl-4-(trimethylsilyl)cyclohexanols. These products are valuable intermediates in medicinal chemistry and materials science, where the trimethylsilyl (TMS) group serves as a bulky, chemically inert substituent to influence molecular conformation and properties. This guide delves into the reaction mechanism, stereochemical considerations, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][2] The application of this reaction to cyclic ketones like 4-(trimethylsilyl)cyclohexanone is of particular interest. The resulting tertiary alcohols are versatile building blocks.

The substituent at the 4-position of the cyclohexanone ring plays a crucial role in directing the stereochemical outcome of the nucleophilic attack. The trimethylsilyl (TMS) group is a large and non-polar substituent characterized by its significant steric bulk and chemical inertness.[3] Unlike a simple alkyl group, the C-Si bond is longer and the silicon atom is more electropositive than carbon, but its primary influence in this reaction is steric. By occupying the equatorial position in the chair conformation, the TMS group locks the ring and influences the trajectory of the incoming nucleophile, making this reaction a valuable case study in stereocontrol.[4]

Reaction Mechanism and Stereochemical Principles

The Grignard reaction with a ketone proceeds via nucleophilic addition to the carbonyl group. The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[5] A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[6][7]

// Reactants ketone [label="4-(trimethylsilyl)cyclohexanone"]; grignard [label="R-MgX (Grignard Reagent)"];

// Intermediate intermediate [label="Tetrahedral Magnesium\nAlkoxide Intermediate"];

// Product workup [label="Acidic Workup (H3O+)"]; product [label="1-Alkyl-4-(trimethylsilyl)cyclohexanol"];

// Arrows ketone -> intermediate [label="+ R-MgX"]; grignard -> intermediate; intermediate -> product [label="+ H3O+"]; workup -> product; } etad Caption: General mechanism of Grignard addition to a ketone.

Stereoselectivity: Axial vs. Equatorial Attack

For substituted cyclohexanones, the nucleophile can approach the planar carbonyl group from two distinct faces, leading to two possible diastereomeric products. This is described as axial or equatorial attack.[8][9]

-

Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the principal axis of the ring. This leads to the formation of an equatorial alcohol.

-

Equatorial Attack: The nucleophile approaches from the side, along the approximate plane of the ring equator. This results in an axial alcohol.

The preferred trajectory is governed by a balance of steric and electronic factors, primarily steric hindrance and torsional strain in the transition state.[8][10]

-

Small Nucleophiles (e.g., MeMgBr, HC≡CNa): These reagents generally favor axial attack . This path avoids the developing torsional strain between the incoming nucleophile and the equatorial hydrogens at the C2 and C6 positions. The resulting equatorial alcohol is often the thermodynamically more stable product.[8]

-

Bulky Nucleophiles (e.g., t-BuMgBr, i-PrMgBr): These reagents strongly prefer equatorial attack . An axial approach would lead to severe 1,3-diaxial steric interactions between the bulky nucleophile and the axial hydrogens at the C3 and C5 positions.[8][11]

The large TMS group at the C4 position will exclusively occupy the equatorial position to minimize A-values (steric strain), thus rigidly locking the chair conformation.[4] This removes conformational ambiguity and makes the stereochemical outcome highly dependent on the steric profile of the incoming Grignard reagent.

Detailed Experimental Protocols

This section outlines a general, reliable protocol for the Grignard addition to 4-(trimethylsilyl)cyclohexanone. Safety precautions, such as working in a fume hood and handling pyrophoric reagents with care, must be followed.[12]

Protocol 1: General Procedure

Materials and Reagents:

-

4-(trimethylsilyl)cyclohexanone

-

Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask, flame-dried under vacuum or in an oven[13]

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes

-

Inert gas supply (Nitrogen or Argon) with a bubbler[7]

-

Addition funnel (optional, for larger scale)

-

Ice-water bath

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of inert gas. All glassware must be scrupulously dry to prevent quenching of the Grignard reagent.[13]

-

Reagent Preparation: In the flask, dissolve 4-(trimethylsilyl)cyclohexanone (1.0 eq) in anhydrous diethyl ether or THF (to make a ~0.2 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic nature of the addition.[12]

-

Grignard Addition: Add the Grignard reagent (1.1–1.5 eq) dropwise via syringe over 15-30 minutes.[12] A slow addition rate is critical to prevent a runaway reaction and minimize side products. The solution may become cloudy as the magnesium alkoxide salt precipitates.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.[14] This is a safer alternative to water or strong acid, as it is acidic enough to protonate the alkoxide but mild enough to avoid emulsions and potential side reactions. Add the quenching solution until no further gas evolution is observed.

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary and wash the organic layer sequentially with water and then brine. Extract the aqueous layer one or two more times with diethyl ether.

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomeric products and any non-polar side products.

Data Summary and Expected Results

The yield and diastereomeric ratio (d.r.) are highly dependent on the specific Grignard reagent used. The following table provides expected outcomes for common reagents.

| Grignard Reagent (R-MgX) | R-Group Size | Expected Major Attack | Expected Major Product | Typical Yield |

| CH₃MgBr | Small | Axial[8] | cis-1-methyl-4-(TMS)cyclohexanol | 85-95% |

| PhMgBr | Medium (Planar) | Axial[8] | cis-1-phenyl-4-(TMS)cyclohexanol | 80-90% |

| i-PrMgBr | Bulky | Equatorial[15] | trans-1-isopropyl-4-(TMS)cyclohexanol | 60-75% |

| t-BuMgBr | Very Bulky | Equatorial[8] | trans-1-tert-butyl-4-(TMS)cyclohexanol | 40-60% |

Note: Yields are post-purification. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Potential Side Reactions and Troubleshooting

-

Enolization: With very bulky Grignard reagents and sterically hindered ketones, the Grignard can act as a base, abstracting an α-proton to form an enolate.[16][17] Upon workup, this regenerates the starting ketone. Using a less hindered Grignard or organolithium reagent can mitigate this.

-

Reduction: If the Grignard reagent possesses β-hydrogens (e.g., i-PrMgBr), it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[11][16] This results in the formation of 4-(trimethylsilyl)cyclohexanol as a byproduct.

-

Reaction Fails to Initiate: If preparing the Grignard reagent in situ, initiation can be difficult due to a magnesium oxide layer.[18] Adding a small crystal of iodine or 1,2-dibromoethane can help activate the magnesium surface.[7]

Experimental Workflow Visualization

// Nodes A [label="1. Setup\nFlame-dried glassware under N₂"]; B [label="2. Dissolve Ketone\nIn anhydrous ether/THF"]; C [label="3. Cool to 0 °C"]; D [label="4. Add Grignard Reagent\nDropwise, 1.1-1.5 eq"]; E [label="5. Reaction\nStir at 0 °C to RT"]; F [label="6. Quench\nCool to 0 °C, add sat. aq. NH₄Cl"]; G [label="7. Extraction\nSeparate layers, extract aqueous phase"]; H [label="8. Dry & Concentrate\nDry with MgSO₄, rotary evaporation"]; I [label="9. Purification\nFlash Column Chromatography"]; J [label="10. Analysis\nNMR, GC/MS, IR"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } etad Caption: Step-by-step experimental workflow diagram.

References

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Zimmerman, H. E., & Simkin, D. J. (2000). New Substituent Effects of the Trimethylsilyl Group: Photochemistry of 3-Trimethylsilyl-2,5-cyclohexadienones and Preparation of 4-Alkylidenecyclopentenones. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Fleming, I. (2011). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

- University of Michigan. Experiment 25: The Grignard Reaction.

-

American Chemical Society. Grignard Reaction. [Link]

-

Al-Hourani, B. (2025). Axial or equatorial attack is possible on a cyclohexanone. [Link]

-

Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

-

Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

-

Jasperse, J. Grignard Reaction. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

SATHEE. Chemistry Grignard Reaction Mechanism. [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. [Link]

-

Chemistry Stack Exchange. (2015). Axial vs equatorial attack of Grignard reagent on dioxan-5-one and dithian-5-one. [Link]

-

University of Missouri–St. Louis. Experiment 1: Grignard Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

CHEMVERSE Tutorial. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. [Link]

-

Wikipedia. Trimethylsilyl group. [Link]

-

Butera, R. J., et al. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Nature Communications. [Link]

-

ResearchGate. (PDF) Trimethylsilyl Triflate Promoted 1,4-Addition of Silyl Phosphites to Cyclic Enones. [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

-

Chemtrix. Grignard addition. [Link]

-

Organic Syntheses. cyclohexylcarbinol. [Link]

-

Comptes Rendus de l'Académie des Sciences. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

-

Resonance – Journal of Science Education. A Snippet of Grignard Reagent's History. [Link]

-

Reddit. (2019). Axial and equatorial attack on cyclohexanone preference. [Link]

-

PURE – TECNALIA CRIS. Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

Sources

- 1. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. acs.org [acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cheminizer.com [cheminizer.com]

- 15. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. adichemistry.com [adichemistry.com]

- 18. web.mnstate.edu [web.mnstate.edu]

Application Note: 4-(Trimethylsilyl)cyclohexanone as a Silicon Isostere Precursor

Abstract

This guide details the strategic application of 4-(trimethylsilyl)cyclohexanone (4-TMS-cyclohexanone) in medicinal chemistry. As a silicon-based bioisostere of 4-tert-butylcyclohexanone, this precursor enables the "Silicon Switch" strategy—replacing carbon with silicon to modulate lipophilicity, metabolic stability, and potency without significantly altering molecular geometry. This document provides rationales for isostere selection, conformational analysis, and validated protocols for downstream functionalization, specifically focusing on stereocontrolled reductive amination and spirocyclization.

Introduction: The Silicon Switch Rationale

The incorporation of silicon into drug scaffolds ("sila-substitution") is a powerful tool for multiparameter optimization. Silicon lies directly below carbon in Group 14, sharing tetravalency but offering distinct physicochemical differences.[1]

Why 4-(Trimethylsilyl)cyclohexanone?

In drug design, the 4-substituted cyclohexyl moiety is a privileged scaffold (e.g., Venlafaxine, Tramadol analogs). The 4-tert-butyl group is often used to lock conformation or fill hydrophobic pockets. Replacing the tert-butyl group with a trimethylsilyl (TMS) group using 4-TMS-cyclohexanone offers specific advantages:

| Parameter | Carbon Analog (tert-Butyl) | Silicon Isostere (TMS) | Impact on Drug Design |

| Bond Length (C-X) | 1.54 Å (C-C) | 1.87 Å (C-Si) | Slight volume expansion; may improve fit in large hydrophobic pockets. |

| Lipophilicity | High | Higher (+0.5-1.0 LogP) | Increases membrane permeability and BBB penetration. |

| Covalent Radius | 77 pm | 117 pm | Altered van der Waals interactions. |

| Conformation | Locks Chair (A-value > 4.9) | Locks Chair (A-value ~ 2.5) | Both groups effectively lock the cyclohexane ring in a chair conformation with the substituent equatorial. |

Key Reference: Tacke, R., et al. "Sila-substitution of drugs and biophores: recent progress."[2] Journal of Organometallic Chemistry (2010).

Conformational Analysis & Stereocontrol

Understanding the geometry of 4-TMS-cyclohexanone is critical for predicting reaction outcomes.

The "Anchor" Effect

The trimethylsilyl group has a conformational free energy (A-value) of approximately 2.5 kcal/mol . While lower than the tert-butyl group (>4.9 kcal/mol), it is sufficient to anchor the cyclohexane ring in a specific chair conformation where the TMS group occupies the equatorial position to minimize 1,3-diaxial interactions.

Nucleophilic Attack Trajectories

Reactions at the ketone carbonyl (C1) are dictated by this locked conformation.

-

Axial Attack: Small nucleophiles (e.g., NaBH₄, primary amines) prefer to approach from the axial face (anti-parallel to the axial hydrogens at C3/C5). This leads to the equatorial product (trans-isomer relative to TMS).

-

Equatorial Attack: Bulky nucleophiles (e.g., L-Selectride, Grignards) are sterically hindered from the axial face and attack equatorially. This leads to the axial product (cis-isomer relative to TMS).

Figure 1: Stereochemical outcomes of nucleophilic addition to 4-TMS-cyclohexanone.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Sila-Piperidine Analogs)

This protocol yields the trans-1,4-amine (equatorial amine) as the major diastereomer.

Reagents:

-

4-(Trimethylsilyl)cyclohexanone (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a dry reaction vial, dissolve 4-TMS-cyclohexanone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes to ensure imine formation. Note: If the amine is a salt (e.g., HCl), add 1.0 eq of TEA.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Validation (Self-Check):

-

¹H NMR: Look for the methine proton at C1 (alpha to nitrogen). In the trans-isomer (equatorial amine), this proton is axial , appearing as a broad triplet of triplets (tt) with large coupling constants (

Hz) due to diaxial coupling with C2/C6 protons. -

¹³C NMR: The TMS group carbons typically appear near -2 to 0 ppm.

Protocol B: Bucherer-Bergs Reaction (Synthesis of Spirohydantoins)

Spirohydantoins are privileged scaffolds for GPCR ligands. This reaction converts the ketone into a spiro-imidazolidine-2,4-dione.

Reagents:

-

4-(Trimethylsilyl)cyclohexanone (1.0 eq)

-

Potassium Cyanide (KCN) (2.0 eq) [Caution: Toxic]

-

Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

-

Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a pressure tube or sealed flask, dissolve 4-TMS-cyclohexanone (1.0 mmol) in EtOH (3 mL).

-

Reagent Addition: Add a solution of KCN (2.0 mmol) and (NH₄)₂CO₃ (4.0 mmol) in water (3 mL).

-

Heating: Seal the vessel and heat to 60°C for 24 hours. Note: The reaction produces ammonia gas; pressure will build.

-

Workup: Cool to room temperature. The product often precipitates.

-

If solid forms: Filter and wash with water/cold ethanol.

-

If no precipitate: Acidify carefully to pH ~5 with 1N HCl (in a fume hood to manage potential HCN) and extract with EtOAc.

-

-

Recrystallization: Recrystallize from EtOH/Water if necessary.

Stereochemical Outcome: The Bucherer-Bergs reaction is thermodynamically controlled. The major product places the bulky hydantoin carbonyl in the equatorial position, resulting in the amino group being axial (relative to the ring). This is often complementary to the Strecker synthesis.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reductive Amination) | Steric hindrance of TMS | Use a stronger Lewis acid (Ti(OiPr)₄) to force imine formation before adding reductant. |

| Desilylation (Loss of TMS) | Acidic hydrolysis | Avoid strong protic acids (HCl, H₂SO₄) at high temperatures. The C-Si bond is stable to STAB and mild acids, but vulnerable to fluoride (TBAF) or strong acid/heat. |

| Inseparable Diastereomers | Similar polarity | Use preparative HPLC or recrystallize the HCl salt. Check 29Si NMR for distinct shifts. |

Strategic Workflow Diagram

Figure 2: Strategic workflow for integrating 4-TMS-cyclohexanone into drug discovery programs.

References

-

Tacke, R., et al. (2010). "Sila-substitution of drugs and biophores: recent progress." Journal of Organometallic Chemistry. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Ramesh, R., & Chandrasekaran, S. (2020). "Silicon-containing building blocks for drug discovery."[1][2][3][4][5][6] Tetrahedron. (General reference for silyl-ketone reactivity).

-

Enamine Ltd. "Silicon-Containing Building Blocks." (Commercial availability and physical data). Link

-

Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry. Link

Sources

- 1. Silicon Switches of Marketed Drugs: Ingenta Connect [ingentaconnect.com]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

Troubleshooting & Optimization

Technical Support Center: 4-(Trimethylsilyl)cyclohexanone Integrity

Executive Summary

You are likely experiencing yield loss or complete disappearance of the trimethylsilyl (TMS) group during the synthesis or manipulation of 4-(trimethylsilyl)cyclohexanone . While alkyl silanes are generally robust, this scaffold presents unique vulnerabilities, particularly during the hydrolysis of its Birch reduction precursor and silica gel chromatography .

This guide bypasses standard textbook definitions to address the specific mechanistic failures (Beta-Silicon Effect and Acid-Catalyzed Cleavage) that plague this molecule.

Module 1: The Critical Synthesis Phase (Birch Hydrolysis)

The Scenario: You have performed a Birch reduction on (4-trimethylsilyl)anisole. You are now hydrolyzing the intermediate enol ether to get the ketone. The Failure: The TMS group vanishes, yielding simple cyclohexanone or polymerized byproducts.

The Mechanistic Root Cause

The intermediate (1-methoxy-4-trimethylsilyl-1,4-cyclohexadiene) is an allylic silane . When you treat this with strong acid (HCl/H₂SO₄) to hydrolyze the enol ether:

-

Protonation occurs at the enol ether double bond.

-

The resulting carbocation can isomerize.

-

If the positive charge lands

(beta) to the Silicon atom, the Beta-Silicon Effect stabilizes the cation, but also hyper-activates the C-Si bond for cleavage (elimination), leading to rapid protodesilylation.

Protocol: The "Soft Acid" Hydrolysis

Do not use mineral acids. Use a mild organic acid system that hydrolyzes the sensitive enol ether without triggering the elimination pathway.

Step-by-Step Workflow:

-

Solvent System: Dissolve the crude Birch product in a mixture of Methanol/THF (1:1) .

-

Reagent: Add Oxalic Acid (saturated aqueous solution) or 1M Acetic Acid .

-

Why: These weak acids (

) are strong enough to hydrolyze the vinyl ether but too weak to generate the high-energy carbocations required for rapid desilylation.

-

-

Temperature: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.

-

Quench: Pour into saturated

immediately.

Visualizing the Pathway

Figure 1: The divergence between product formation and desilylation depends on acid strength and carbocation lifetime.

Module 2: Purification & Handling (The "Silent Killer")

The Scenario: You synthesized the ketone successfully, but after running a silica gel column, the mass balance is poor, or the TMS group is gone.

The Failure: Standard Silica Gel 60 is slightly acidic (

Troubleshooting Guide: Neutralizing Stationary Phases

| Parameter | Standard Protocol (RISK) | Recommended Protocol (SAFE) |

| Stationary Phase | Silica Gel 60 (Untreated) | Neutral Alumina OR Et₃N-Passivated Silica |

| Eluent Modifier | None | 1% Triethylamine (Et₃N) in Hexanes/EtOAc |

| Loading | Dissolved in CH₂Cl₂ | Load as oil or in Hexanes (Minimize polar solvents) |

| TLC Visualization | PMA / H₂SO₄ stain | KMnO₄ or Iodine (Acid stains degrade the spot) |

Passivation Protocol:

-

Prepare your eluent (e.g., 10:1 Hexane:EtOAc).

-

Add 1% v/v Triethylamine .

-

Flush the column with this solvent before loading your sample. This neutralizes the acidic silanol (

) sites on the silica gel.[1]

Module 3: Reaction Compatibility (Downstream Chemistry)

The Scenario: You want to derivatize the ketone (e.g., Grignard, Wittig, Reductive Amination).

FAQ: What can I get away with?

Q: Can I use Fluoride sources (TBAF, CsF)?

A: Absolutely NOT.

Fluoride has an extremely high affinity for Silicon (

-

Alternative: If you need basic conditions, use non-nucleophilic bases like NaH or LiHMDS .

Q: Is the molecule stable to Lewis Acids (e.g.,

-

Rule: Keep Lewis Acid reactions below -40°C .

Q: Can I do a Baeyer-Villiger Oxidation? A: High Risk. mCPBA is acidic. The migration step in Baeyer-Villiger creates a cationic intermediate. If the migration is sluggish, the acid can attack the TMS.

-

Fix: Buffer the mCPBA reaction with solid

to scavenge protons.

Reaction Decision Tree

Figure 2: Decision matrix for downstream functionalization.

References

-

Protodesilylation Mechanisms: Yao, W., Li, R., Jiang, H., & Han, D. (2018).[2] An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Journal of Organic Chemistry. Link

-

Allylsilane Instability (Mechanism): Fleming, I., & Marchi, D. (1998). The mechanism of the protodesilylation of allylsilanes. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Birch Reduction & Hydrolysis: Rabideau, P. W., & Marcinow, Z. (1992). The Birch Reduction of Aromatic Compounds. Organic Reactions. Link

-

Silica Gel Acidity & Passivation: Effect of trimethylsilane pre-capping on monomeric C18 stationary phases. (2004). Journal of Chromatography A. Link

Sources

Technical Support Center: Separation of Cis and Trans 4-(trimethylsilyl)cyclohexanol Isomers

Welcome to the technical support center for the separation of 4-(trimethylsilyl)cyclohexanol diastereomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying the cis and trans isomers of this compound. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans 4-(trimethylsilyl)cyclohexanol isomers so challenging?

Answer: The primary difficulty lies in the fact that these isomers are diastereomers. Unlike enantiomers, diastereomers have different physical properties, but for cyclic compounds like substituted cyclohexanols, these differences can be very subtle.[1] Both the cis and trans isomers have the same molecular weight and similar functional groups. Their separation relies on exploiting small variances in their three-dimensional structure, which influence properties like polarity, boiling point, and solubility.

The key difference arises from the spatial orientation of the hydroxyl (-OH) and trimethylsilyl (-Si(CH₃)₃) groups. In the most stable chair conformation:

-

Trans isomer: Both bulky groups can occupy equatorial positions, leading to a more stable, lower-energy state. The equatorial hydroxyl group is more exposed and available for interaction.

-

Cis isomer: One group must be axial while the other is equatorial. The large trimethylsilyl group will strongly prefer an equatorial position, forcing the hydroxyl group into an axial position. An axial hydroxyl group is more sterically hindered.

This subtle structural difference is the key to their separation.

Q2: What are the primary laboratory-scale methods for separating these two isomers?

Answer: The most effective and commonly used methods for separating cis and trans 4-(trimethylsilyl)cyclohexanol are chromatographic techniques. Based on literature precedence and general principles for diastereomer separation, the following methods are recommended:

-

Flash Column Chromatography: This is a robust preparative technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and solubility in a mobile phase.[2][3]

-

Gas Chromatography (GC): Particularly preparative gas chromatography, is a powerful technique for separating volatile compounds with different boiling points and polarities. Analytical GC is essential for assessing the purity of separated fractions.

-

Fractional Crystallization: This classical method can sometimes be effective if the two isomers have significantly different solubilities in a specific solvent system.[2][4] It relies on carefully controlled cooling to selectively crystallize one isomer out of the solution.

Q3: How can I definitively identify and confirm the purity of my separated cis and trans isomers?

Answer: The most powerful tool for distinguishing between the cis and trans isomers is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[5] The proton on the carbon bearing the hydroxyl group (H-1) will have a different chemical shift and, more importantly, a different coupling pattern depending on whether it is in an axial or equatorial position.

-

For the trans isomer (axial H-1): The H-1 proton is axial. It will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (J ≈ 2-5 Hz). This typically results in a broad multiplet or a triplet of triplets.

-

For the cis isomer (equatorial H-1): The H-1 proton is equatorial. It will only have smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower, less resolved multiplet.[6][7]

Literature specifically notes that the isomers of 4-(trimethylsilyl)cyclohexanol can be distinguished by their NMR spectra.

Troubleshooting Guide: Flash Column Chromatography

This section addresses common problems encountered when using column chromatography for isomer separation.

Q4: I am seeing complete co-elution or very poor separation (Rf difference < 0.1) of my isomers on a silica gel column. What should I do?

Answer: This is the most common challenge and indicates that the chosen mobile phase does not have sufficient selectivity. The polarity difference between the isomers is small, so optimization is key.

Underlying Principle: Separation on silica gel (a polar stationary phase) is driven by polar interactions, primarily hydrogen bonding with the hydroxyl group. The trans isomer, with its less sterically hindered equatorial -OH group, is expected to bind more strongly to the silica, thus having a lower Rf value. The cis isomer, with its more hindered axial -OH, should elute first. Indeed, literature reports that the cis isomer is eluted first during the chromatography of these compounds on alumina.

Troubleshooting Steps:

-

Systematically Vary Solvent Polarity: Your initial mobile phase (e.g., 10% Ethyl Acetate in Hexane) may be too polar or not polar enough.

-

If isomers elute too quickly (High Rf): Decrease the polarity. Try solvent systems like 2%, 5%, or 7% ethyl acetate in hexane.

-

If isomers elute too slowly (Low Rf): Increase the polarity. Try 15% or 20% ethyl acetate in hexane.

-

-

Change Solvents: Sometimes, changing the solvent composition can alter selectivity. Try substituting ethyl acetate with diethyl ether or a mixture of hexane/dichloromethane/methanol.

-

Switch the Stationary Phase: If silica gel fails, try using alumina (neutral or basic). Alumina has different surface properties and can sometimes provide the necessary selectivity that silica lacks.

-

Improve Column Efficiency: Use a longer, narrower column to increase the number of theoretical plates and improve resolution. Ensure the column is packed perfectly, without air bubbles or channels.

Workflow for Column Chromatography Method Development

Caption: A logical workflow for developing a column chromatography separation method.

Troubleshooting Guide: Gas Chromatography (GC)

This section provides solutions for resolving cis/trans isomers using gas chromatography.

Q5: My GC analysis shows a single broad peak or two poorly resolved peaks for the isomer mixture. How can I improve the separation?

Answer: Poor resolution in GC is typically a problem of insufficient column selectivity or non-optimal analytical conditions.

Underlying Principle: GC separates compounds based on their boiling points and their interactions with the stationary phase. While the boiling points of the isomers are likely very close, their different polarities can be exploited. A polar stationary phase will interact more strongly with the polar hydroxyl group, leading to differential retention.

Troubleshooting Steps:

-

Select the Right Column: This is the most critical factor. A standard non-polar column (like a DB-1 or HP-5) may not be sufficient. Use a polar stationary phase. Literature has shown that Carbowax or diethylene glycol succinate (DEGS) columns are effective for separating these specific isomers.

-

Optimize the Oven Temperature Program:

-

Lower the initial temperature: This improves focusing of the analytes at the head of the column.

-

Use a slower ramp rate: A slow ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, increasing the differential retention and improving resolution.[8]

-

-

Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column diameter. A flow rate that is too high or too low will reduce column efficiency.

-

Check for Peak Tailing: If your peaks are tailing (asymmetric), it could be due to active sites in the system. The free hydroxyl groups are prone to interacting with active sites in the inlet liner or the column itself.

-

Solution: Use a fresh, deactivated (silanized) inlet liner. If the column is old, clip the first few centimeters from the inlet side or replace it.

-

Recommended GC Starting Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Polar Wax Phase (e.g., DB-WAX, Carbowax) | Provides necessary selectivity based on polarity differences. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good efficiency. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Flow Rate | ~1.0 mL/min (constant flow) | Optimal for a 0.25 mm ID column. |

| Inlet Temp. | 250 °C | Ensures complete volatilization without degradation. |

| Injection | 1 µL, Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | 100 °C (hold 2 min), ramp 5 °C/min to 200 °C | A slow ramp is crucial for resolving closely eluting isomers.[8] |

| Detector | FID at 250 °C | Standard, robust detector for organic compounds. |

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol provides a general workflow for separating the isomers on a gram scale.

-

Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample mixture.

-

Prepare the Sample: Dissolve your crude 4-(trimethylsilyl)cyclohexanol mixture in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

-

Load the Column: Carefully add the dried, pre-adsorbed sample to the top of the packed column, creating a uniform, flat band.

-

Elute the Isomers: Begin elution with your optimized mobile phase (e.g., 5% Ethyl Acetate in Hexane). Maintain a constant flow rate using positive air pressure.

-

Collect and Analyze Fractions: Collect fractions of equal volume. Analyze every few fractions by TLC or analytical GC to determine which fractions contain the separated isomers.

-

Combine and Concentrate: Combine the pure fractions of the first-eluting isomer (cis) and the second-eluting isomer (trans) separately. Remove the solvent using a rotary evaporator to yield the purified products.

Protocol 2: ¹H NMR Analysis for Isomer Identification

-

Sample Preparation: Dissolve 5-10 mg of a purified isomer fraction in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire Spectrum: Obtain a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Identify the signal for the proton on the carbon with the -OH group (expected around 3.5-4.1 ppm).

-

Carefully examine the multiplicity and measure the coupling constants for this signal.

-

Trans Isomer: Look for a signal with at least one large coupling constant (J > 10 Hz), indicative of an axial proton.

-

Cis Isomer: Look for a signal that is broader and has only small coupling constants, indicative of an equatorial proton.

-

Isomer Identification Workflow

Caption: Decision workflow for identifying cis and trans isomers using ¹H NMR data.

References

- Vertex AI Search. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.

- Manius, G., & Tscherne, R. (n.d.). Gas-Liquid Chromatographic Separation of Some Optically-Active Amines by Diastereomer Formation. Analytical Research Laboratory, Hoffmann La Roche Inc.

- Liu, W., Gan, J., & Lee, S. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry.

- BenchChem. (2025). Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis.

- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.

- Wikipedia. (n.d.). Diastereomeric recrystallization.

- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.

- Study.com. (n.d.). For cis-4-t-butylcyclohexanol and tras-4-t-butylcyclohexanol, why do the two isomeric products have different relative chromatographic movements?

- BenchChem. (2025). Troubleshooting separation of toluidine isomers.

- Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.

- BenchChem. (2025). Technical Support Center: Separation of cis- and trans-2,4-Di-tert-butylcyclohexanone Isomers.

- Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide.

- Restek. (n.d.). Troubleshooting Guide.

- Chromatography Forum. (2008). Separation of diastereomers.

- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations.

- Eaborn, C., & Parker, S. H. (n.d.). cis- and trans-Trimethylsilylcyclohexanols. ElectronicsAndBooks.

- ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.

- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?

- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.

- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.

- Sigma-Aldrich. (n.d.). 4-Methylcyclohexanol, mixture of cis and trans.

- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?

- ChemHelp ASAP. (2022). Distinguishing isomers by 1H NMR spectroscopy.

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

- Chemwise. (2023). Cis or Trans? How to differentiate by NMR?

- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.

-

PMC. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[9]arene Cocrystals Accompanied by Vapochromic Behavior. Retrieved from

- ChemicalBook. (n.d.). Cyclohexanol, 4-(trimethylsilyl)-, trans-.

- ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.

- MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.

- Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3).

- PubChem. (n.d.). cis,trans,cis-1,2,4-Trimethylcyclohexane.

- TCI Chemicals. (n.d.). 4-Methylcyclohexanol (cis- and trans- mixture).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tutorchase.com [tutorchase.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Technical Support Center: Stereocontrol in the Reduction of 4-TMS-Cyclohexanone

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective reduction of 4-trimethylsilyl (TMS)-cyclohexanone. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to precisely control the formation of axial versus equatorial alcohol diastereomers in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges and questions encountered during the stereoselective reduction of 4-TMS-cyclohexanone.

Q1: I performed a reduction of 4-TMS-cyclohexanone with sodium borohydride (NaBH₄) expecting the equatorial alcohol, but my diastereomeric ratio is lower than anticipated. What could be the cause?

A1: This is a common issue that often points to suboptimal reaction conditions. While NaBH₄ preferentially yields the trans-product (equatorial alcohol) via axial attack, several factors can erode this selectivity:

-

Reaction Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial for maximizing kinetic control and, consequently, diastereoselectivity.[1] If the reaction was run at room temperature or higher, the increased thermal energy can allow the system to approach thermodynamic equilibrium, favoring the more stable product, which may not be the kinetically preferred one.

-

Solvent Choice: The solvent can influence the effective size of the reducing agent and the transition state energies. Protic solvents like methanol or ethanol are standard, but their interaction with the borohydride species can affect selectivity.

-

Rate of Addition: A slow, controlled addition of the NaBH₄ solution to the ketone solution helps maintain a low effective concentration of the reducing agent and better temperature control, both of which favor higher selectivity.

Troubleshooting Steps:

-

Ensure your reaction is cooled to at least 0 °C, preferably lower, before and during the addition of NaBH₄.

-

Add the NaBH₄ solution dropwise over a prolonged period.

-

Consider using a different protic solvent or a mixed-solvent system to modulate reactivity and selectivity.

Q2: I need to synthesize the cis-4-TMS-cyclohexanol (axial alcohol). My attempts with L-Selectride® are giving me a mixture of products. How can I improve the selectivity for the axial alcohol?

A2: L-Selectride® (lithium tri-sec-butylborohydride) is the reagent of choice for achieving the axial alcohol via equatorial attack due to its significant steric bulk.[2][3] If you are observing poor selectivity, consider the following:

-

Reagent Purity and Handling: L-Selectride® is highly sensitive to air and moisture. Ensure you are using a fresh, properly titrated solution and maintaining strictly anhydrous and inert conditions (e.g., under argon or nitrogen).

-

Steric Hindrance: The success of L-Selectride® hinges on its steric bulk directing it to the equatorial face. Any impurities or side reactions that generate smaller, more reactive hydride species will compromise the selectivity.

-

Temperature Control: As with NaBH₄ reductions, low temperatures (-78 °C) are paramount to prevent side reactions and ensure the kinetically controlled pathway dominates.

Troubleshooting Steps:

-

Use a freshly opened bottle of L-Selectride® or titrate your existing solution to confirm its molarity.

-

Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.

-

Maintain a reaction temperature of -78 °C throughout the addition and for a sufficient reaction time afterward before quenching.

Q3: What is the fundamental difference in how NaBH₄ and L-Selectride® approach the 4-TMS-cyclohexanone?

A3: The difference lies in the interplay between steric hindrance and torsional strain, which dictates the preferred trajectory of the hydride attack on the carbonyl.

-

Sodium Borohydride (Small Nucleophile): NaBH₄ is a relatively small reducing agent. For small nucleophiles, the dominant unfavorable interaction in the transition state is torsional strain. Equatorial attack leads to an eclipsing interaction between the forming C-O bond and the adjacent C-H bonds of the ring. Axial attack avoids this, making it the lower energy pathway and thus the kinetically favored route. This results in the formation of the equatorial alcohol.[4]

-

L-Selectride® (Bulky Nucleophile): L-Selectride® is a very bulky reducing agent. For large nucleophiles, the steric hindrance with the axial hydrogens at the C-3 and C-5 positions becomes the dominant unfavorable interaction. This severe 1,3-diaxial interaction disfavors the axial attack pathway. Consequently, the bulkier reagent is forced to attack from the more open equatorial face, leading to the formation of the axial alcohol.[2][3]

Q4: How does the 4-TMS group influence the stereochemical outcome compared to a 4-tert-butyl group?

A4: The 4-TMS group, like the more commonly studied 4-tert-butyl group, acts as a conformational lock, forcing the cyclohexane ring into a chair conformation with the bulky group in the equatorial position. However, there are subtle but important differences:

-

Steric Bulk (A-Value): The A-value, a measure of the steric strain when a substituent is in the axial position, is lower for the TMS group (A = 2.5 kcal/mol) than for the tert-butyl group (A = 4.9 kcal/mol).[5][6] This is because the carbon-silicon bond is longer than a carbon-carbon bond, placing the methyl groups of the TMS substituent further from the cyclohexane ring and reducing the 1,3-diaxial interactions.[5] While both groups effectively lock the conformation, the slightly smaller effective steric footprint of the TMS group might lead to minor differences in diastereoselectivity compared to the tert-butyl analogue under identical conditions.

-

Electronic Effects (β-Silicon Effect): The silicon atom can exert a stabilizing electronic effect on a positive charge that develops on the carbon atom beta to it (the β-silicon effect).[7][8] This occurs through hyperconjugation, where the C-Si bonding orbital donates electron density into an adjacent empty or partially empty p-orbital. During the reduction of the carbonyl, the transition state has some developing positive character on the carbonyl carbon. This effect could subtly influence the relative energies of the axial and equatorial attack transition states, though steric factors are generally considered dominant in these systems.

Mechanistic Deep Dive: Controlling the Attack Trajectory

The stereochemical outcome of the reduction is a classic example of kinetic versus thermodynamic control.[1] The product distribution is determined by the relative activation energies of the two competing pathways: axial attack and equatorial attack.

The Role of Steric and Torsional Strain

The two primary competing factors are:

-

Steric Hindrance: The repulsion between the incoming nucleophile and the axial hydrogens at the C-3 and C-5 positions. This disfavors axial attack, especially for bulky nucleophiles.

-

Torsional Strain (Eclipsing Strain): The strain that arises from the eclipsing of bonds in the transition state. This disfavors equatorial attack, as the forming C-O bond must pass by the adjacent equatorial C-H bonds.

The balance between these two factors is dependent on the size of the nucleophile.

| Reducing Agent | Primary Controlling Factor | Favored Attack | Major Product |

| NaBH₄ (Small) | Torsional Strain | Axial | trans-4-TMS-cyclohexanol (Equatorial OH) |

| L-Selectride® (Bulky) | Steric Hindrance | Equatorial | cis-4-TMS-cyclohexanol (Axial OH) |

Visualizing the Reaction Pathways

The following diagrams illustrate the transition states for the reduction of 4-TMS-cyclohexanone.

Figure 1. Competing pathways for the reduction of 4-TMS-cyclohexanone.

Figure 2. Factors influencing transition state energy.

Experimental Protocols

The following are generalized protocols for the stereoselective reduction of 4-TMS-cyclohexanone. Note: These are starting points and may require optimization for your specific substrate and scale. Always handle reagents and solvents with appropriate safety precautions.

Protocol 1: Synthesis of trans-4-TMS-cyclohexanol (Equatorial OH) via Axial Attack

Objective: To maximize the formation of the equatorial alcohol using a small hydride reagent.

Materials:

-

4-TMS-cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-TMS-cyclohexanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, prepare a solution of NaBH₄ (1.1 eq) in a small amount of cold methanol.

-

Slowly add the NaBH₄ solution to the stirred ketone solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Characterize the product and determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Synthesis of cis-4-TMS-cyclohexanol (Axial OH) via Equatorial Attack

Objective: To maximize the formation of the axial alcohol using a bulky hydride reagent.

Materials:

-

4-TMS-cyclohexanone

-

L-Selectride® (1.0 M solution in THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether or Ethyl acetate

-

Aqueous sodium hydroxide (e.g., 3 M NaOH)

-

Hydrogen peroxide (30% solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-TMS-cyclohexanone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® solution (1.2 eq) to the stirred ketone solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

After the starting material is consumed, quench the reaction by the slow, careful addition of water at -78 °C, followed by aqueous NaOH.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Slowly add hydrogen peroxide solution to oxidize the borane byproducts (caution: exothermic). Stir for 1 hour.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel if necessary.

-

Characterize the product and determine the diastereomeric ratio by ¹H NMR or GC analysis.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.

- Felkin, H., & Chérest, M. (1968). Torsional strain and stereochemistry of the reactions of organometallics on ketones. Tetrahedron Letters, 9(20), 2205-2208.

- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to a carbonyl group. A new, simple model. Journal of the American Chemical Society, 103(15), 4540-4552.